3-(3-Bromo-2,2-dimethylpropyl)furan
Description
3-(3-Bromo-2,2-dimethylpropyl)furan is a brominated furan derivative characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound is of interest in organic synthesis due to the reactivity of the bromine atom and the steric effects imparted by the dimethylpropyl moiety.
Properties
Molecular Formula |
C9H13BrO |
|---|---|
Molecular Weight |
217.10 g/mol |
IUPAC Name |
3-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
IHCGDRODBVYWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=COC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)furan typically involves the bromination of a suitable precursor. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 3-(3-Bromo-2,2-dimethylpropyl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound featuring a furan ring with a brominated dimethylpropyl group attached. It has a molecular formula of and a molecular weight of approximately 215.19 g/mol. The presence of the furan ring and the bromine atom on the propyl chain gives it unique chemical properties.
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropyl)furan is useful in synthetic and pharmaceutical chemistry.
Synthetic Chemistry
- As an intermediate It serves as an intermediate in creating more complex organic molecules. Common reagents such as sodium hydroxide, potassium permanganate, and lithium aluminum hydride can facilitate reactions.
Pharmaceutical Chemistry
- Due to its potential pharmacological properties, 3-(3-Bromo-2,2-dimethylpropyl)furan may be a building block in synthesizing biologically active compounds. Interaction studies could focus on its reactivity with biological macromolecules like proteins or nucleic acids. Investigating how this compound interacts with enzymes or receptors could provide insights into its biological activity and potential therapeutic uses. Techniques such as molecular docking studies or in vitro assays could assess these interactions.
Structural Comparison Table
Several compounds share structural similarities with 3-(3-Bromo-2,2-dimethylpropyl)furan:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan | Structure | Contains two bromine atoms; versatile intermediate |
| 3-(3-Chloro-2,2-dimethylpropyl)furan | Structure | Chlorine instead of bromine; alters reactivity |
| 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | Structure | Benzene ring; different reactivity profile |
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Biological Activity
3-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound characterized by a furan ring substituted with a brominated dimethylpropyl group. Its molecular formula is and it has a molecular weight of approximately 215.19 g/mol. This compound's unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and toxicological research.
Chemical Structure and Properties
The presence of the furan moiety—a five-membered aromatic ring containing oxygen—alongside the brominated propyl group imparts distinct chemical properties to 3-(3-Bromo-2,2-dimethylpropyl)furan. The bromine atom enhances the compound's reactivity, facilitating various chemical reactions such as nucleophilic substitutions and electrophilic additions.
1. Antimicrobial Properties
Research has indicated that compounds similar to 3-(3-Bromo-2,2-dimethylpropyl)furan exhibit antimicrobial activity. For instance, studies on brominated furan derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .
2. Cytotoxicity and Antitumor Activity
The cytotoxic effects of brominated compounds have been documented in several studies. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Table 1: Summary of Biological Activities
Toxicological Profile
The toxicological assessment of brominated compounds is crucial due to their potential health hazards. Studies indicate that some brominated flame retardants can act as endocrine disruptors and may have carcinogenic effects . Although specific data on 3-(3-Bromo-2,2-dimethylpropyl)furan is limited, it is essential to consider its structural similarities with other brominated compounds that have established toxicity profiles.
Case Studies
- Endocrine Disruption : A study explored the effects of various brominated compounds on endocrine function, revealing that certain structures could interfere with hormone signaling pathways. While direct studies on 3-(3-Bromo-2,2-dimethylpropyl)furan are lacking, its structural analogs have shown similar disruptive effects .
- Carcinogenic Potential : Research has classified several brominated compounds as potential carcinogens based on their structural characteristics and biological activity. The International Agency for Research on Cancer (IARC) has categorized some related compounds as Group 2A carcinogens, indicating sufficient evidence for carcinogenicity in animals but limited data in humans .
Synthesis and Applications
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)furan can be achieved through various methods involving common reagents such as sodium hydroxide for substitution reactions and lithium aluminum hydride for reduction processes.
Potential applications include:
- Development of new antimicrobial agents.
- Exploration as a lead compound in anticancer drug discovery.
- Investigation into its role as a flame retardant or additive in materials science due to its bromine content.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-bromo-2,2-dimethylpropyl)furan, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis of brominated furan derivatives often involves bromination of pre-functionalized furans or alkylation of furan precursors. For example, bromination of 2,2-dimethylpropyl-furan derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Reaction optimization should include temperature control (e.g., 0–25°C), solvent selection (e.g., CCl₄ for radical stability), and stoichiometric monitoring to avoid over-bromination . Characterization of intermediates via NMR (e.g., tracking bromine integration in H/C spectra) and GC-MS can validate purity.
Q. How can the crystal structure of 3-(3-bromo-2,2-dimethylpropyl)furan be resolved, and what challenges arise in refining its electron density maps?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Challenges include:
- Absorption anisotropy : Correct using spherical harmonic models (e.g., Blessing’s empirical correction in SHELX) to account for directional absorption effects .
- Disorder in bulky substituents : Apply restraints to the 2,2-dimethylpropyl group and refine occupancy factors for bromine atoms. Validation tools like R-factor analysis and Hirshfeld surfaces ensure accuracy .
Q. What analytical techniques are most effective for characterizing brominated furans, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Use H-C HMBC to confirm bromine position and coupling patterns. For example, vicinal coupling (J = 8–10 Hz) in H spectra indicates bromine proximity to furan oxygen .
- MS : High-resolution ESI-MS or MALDI-TOF distinguishes isotopic patterns for bromine (1:1 ratio for Br/Br).
- IR : Absence of C=O peaks rules out oxidation byproducts. Contradictions (e.g., unexpected peaks) require cross-validation with alternative techniques like XPS for elemental composition .
Advanced Research Questions
Q. How does the steric bulk of the 2,2-dimethylpropyl group influence the reactivity of 3-(3-bromo-2,2-dimethylpropyl)furan in Diels-Alder or cross-coupling reactions?
- Methodological Answer : The 2,2-dimethylpropyl group imposes steric hindrance, reducing reactivity at the furan β-position. Experimental design should include:
- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., 3-bromopropylfuran) using time-resolved H NMR.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states and steric energy profiles. Evidence from similar systems shows reduced yields in Suzuki-Miyaura couplings due to hindered Pd coordination .
Q. What strategies resolve contradictions in toxicity data between 3-(3-bromo-2,2-dimethylpropyl)furan and its non-brominated analogs?
- Methodological Answer :
- In vitro assays : Use hepatic microsomal models (e.g., rat S9 fraction) to compare metabolic activation pathways. Bromine may inhibit cytochrome P450 enzymes, reducing furan epoxidation and carcinogenic potential .
- Dose-response analysis : Re-evaluate HTFOELs (Human Health Toxicity Functional Observational Effect Levels) using updated AEGL/PAC benchmarks for brominated furans, as surrogate data from non-brominated analogs may underestimate toxicity thresholds .
Q. How can computational tools predict the environmental persistence of 3-(3-bromo-2,2-dimethylpropyl)furan, and what experimental validations are critical?
- Methodological Answer :
- QSAR modeling : Input parameters include logP (lipophilicity), bromine’s electronegativity, and furan ring stability. Predict biodegradation half-lives using EPI Suite™.
- Experimental validation : Conduct OECD 301B tests (ready biodegradability) in aerobic sludge. LC-MS monitors parent compound degradation and brominated byproducts .
Safety & Protocol Design
Q. What exposure controls are recommended for handling 3-(3-bromo-2,2-dimethylpropyl)furan in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with >0.5 m/s face velocity.
- PPE : Nitrile gloves (≥8 mil thickness) and aprons resistant to halogenated solvents.
- Monitoring : Air sampling with GC-MS to ensure levels remain below PAC-1 (0.62 ppm, extrapolated from furan guidelines) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
